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Compound of Interest

Compound Name: 3-Methoxythiolane-3-carbonitrile

CAS No.: 1448128-83-3

Cat. No.: B1467150

Get Quote

Executive Summary & Compound Profile
3-Methoxythiolane-3-carbonitrile (CAS: N/A for specific isomer, generic thiolane deriv.) is a

chiral synthetic intermediate, often utilized in the preparation of bioisosteres for proline-based

inhibitors or sulfur-containing kinase targets.

Unlike simple alkanes, this molecule presents a "retention duality" challenge:

The Thiolane Ring: Lipophilic, sulfur-rich (susceptible to oxidation).

The C3-Geminal Substitution: The presence of both a nitrile (-CN) and methoxy (-OCH3)

group creates a dipole moment that interacts heavily with active sites on inlet liners and

stationary phases.

This guide compares the chromatographic performance of Non-Polar (5%-Phenyl) vs. Polar

(PEG/Wax) stationary phases and establishes a self-validating protocol for its identification.
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Property Data
Chromatographic
Implication

Formula C₆H₉NOS

M+2 Isotope: Expect ~4.5%

abundance (³⁴S) relative to

molecular ion.

MW 143.21 g/mol

Elutes in the "volatile

intermediate" window (early-

mid chromatogram).

Boiling Point ~210–220°C (Predicted)
Requires oven ramps >200°C

for efficient elution.

LogP ~0.8 (Predicted)
Compatible with both split and

splitless injection modes.

Comparative Analysis: Stationary Phase Selection
The choice of column determines the resolution of 3-Methoxythiolane-3-carbonitrile from its

critical impurities, specifically the precursor 3-Hydroxythiolane-3-carbonitrile (cyanohydrin) and

the hydrolysis byproduct Thiolan-3-one.

Option A: Non-Polar Phase (DB-5ms / Rtx-5ms)
Standard 5% Phenyl-arylene / 95% Dimethylpolysiloxane

Performance: High robustness, low bleed.

Retention Mechanism: Boiling point driven.

Pros: Excellent inertness; sulfur does not "drag" as much as on polar phases.

Cons: Poor resolution between the Methoxy product and the Hydroxy precursor, as the

boiling points are similar.

Predicted RI: 1150 – 1250

Option B: Polar Phase (DB-WAX / HP-INNOWax)
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Polyethylene Glycol (PEG)

Performance: High selectivity for hydrogen bonding and dipoles.

Retention Mechanism: Dipole-dipole interaction.

Pros: The nitrile group interacts strongly, shifting the retention time significantly away from

non-polar hydrocarbon impurities. Excellent separation of the Hydroxy impurity (which

retains much longer due to H-bonding).

Cons: Lower maximum temperature (250°C); susceptible to damage from oxygen (sulfur

oxidation risk).

Predicted RI: 1600 – 1750

Recommendation
Use Option A (DB-5ms) for purity screening and general reaction monitoring. Use Option B

(DB-WAX) only if quantification of the hydroxy-precursor is required and co-elution is observed

on the 5-ms column.

Theoretical Retention Indices (Predictive Modeling)
Since exact experimental retention times vary by instrument configuration, Kovats Retention

Indices (RI) provide the only reliable cross-lab comparison.

Note: Values below are calculated based on Group Contribution Methods (Stein & Brown) and

structural analogy to known sulfur heterocycles.
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Compound
Predicted RI (DB-
5ms)

Predicted RI (DB-
WAX)

Separation Logic

Thiolan-3-one

(Byproduct)
980 1350

Elutes early; distinct

ketone fragmentation.

3-Methoxythiolane-3-

carbonitrile (Target)
1190 ± 20 1680 ± 30

Mid-eluting; retained

by nitrile dipole.

3-Hydroxythiolane-3-

carbonitrile

(Precursor)

1210 ± 20 2100+

Critical Pair: Co-elutes

on DB-5; resolves fully

on WAX.

Experimental Protocol: Self-Validating Workflow
This protocol uses a "Sulfur-Lock" validation step to ensure the peak identified is the thiolane

and not a hydrocarbon interference.

Step 1: Sample Preparation[1]
Extraction: Dissolve 10 mg of crude reaction mixture in 1 mL Ethyl Acetate (Avoid MeOH to

prevent transesterification/acetal formation).

Filtration: Pass through a 0.2 µm PTFE filter (Nylon binds nitriles; avoid).

Internal Standard: Add Dodecane (C12) at 50 µg/mL as a retention marker.

Step 2: GC-MS Parameters (Standard Method)
System: Agilent 7890/5977 or equivalent single quadrupole.

Column: DB-5ms UI (30m × 0.25mm × 0.25µm).

Inlet: Split 20:1 @ 250°C. Crucial: Use a deactivated wool liner to prevent nitrile degradation.

Carrier: Helium @ 1.0 mL/min (Constant Flow).[1]

Oven Program:
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50°C (Hold 1 min)

Ramp 15°C/min to 280°C

Hold 3 min.

MS Source: EI (70 eV), 230°C. Scan range 35–300 amu.

Step 3: Data Analysis & Fragmentation Logic
To validate the peak without a reference standard, look for this specific fragmentation

signature:

Molecular Ion: Small but visible parent peak at m/z 143.

Sulfur Confirmation (M+2): Check m/z 145. It must be approximately 4-5% of the height of

m/z 143 (Diagnostic for 1 Sulfur atom).

Alpha-Cleavage:

Loss of -OCH3 (M-31): Peak at m/z 112.

Loss of -CN (M-26): Peak at m/z 117.

Ring opening (Retro-Cheletropic): Loss of C2H4S fragment (common in thiolanes).

Method Development Decision Tree
The following diagram illustrates the logical flow for optimizing the separation of 3-
Methoxythiolane-3-carbonitrile from its matrix.
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Figure 1: Decision matrix for chromatographic optimization. Note the branch for derivatization,

which shifts the interfering Hydroxy-precursor (via silylation) while leaving the Methoxy-target

unchanged.

Troubleshooting & System Suitability
Issue Probable Cause Corrective Action

Tailing Peak

Active sites in liner or column.

Nitriles are notorious for

binding to silanols.

Replace liner with Ultra Inert

wool. Trim 10cm from column

head.

Missing Molecular Ion
Ion source temperature too

high causing fragmentation.
Lower source temp to 200°C.

Ghost Peaks
Thermal degradation of the

thiolane ring (desulfurization).

Lower injector temp to 220°C;

increase split ratio to reduce

residence time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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